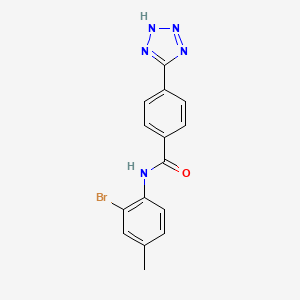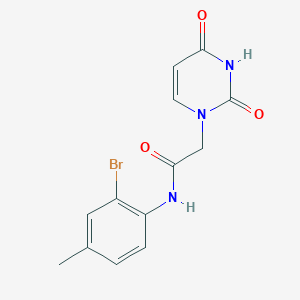
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide, also known as BMTB, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BMTB belongs to the family of tetrazole-containing compounds, which have been shown to have various biological activities.
Mechanism of Action
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide acts as a selective inhibitor of the TRPM8 channel, which is involved in the transmission of pain signals. By inhibiting the activity of this channel, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide can reduce the transmission of pain signals and provide relief from neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to reduce the sensitivity to cold stimuli, indicating its potential as a treatment for neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its selectivity for the TRPM8 channel, which makes it a promising therapeutic agent for the treatment of neuropathic pain. However, one of the limitations of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide. One potential direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as a treatment for other types of pain, such as inflammatory pain. Another direction is to investigate the potential of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide as an anti-cancer agent in combination with other chemotherapeutic agents. Additionally, the development of more soluble forms of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide could improve its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then reacted with 4-aminobenzamide to form N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to have potential therapeutic applications in various areas of research. One of the most promising areas of research is in the treatment of neuropathic pain. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has been shown to inhibit the activity of the TRPM8 channel, which is involved in the transmission of pain signals. N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c1-9-2-7-13(12(16)8-9)17-15(22)11-5-3-10(4-6-11)14-18-20-21-19-14/h2-8H,1H3,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCWWYDRRZXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![2-[[benzyl(propan-2-yl)amino]methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680527.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)